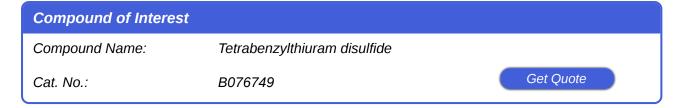


# Application of Tetrabenzylthiuram Disulfide (TBzTD) in EPDM Specialty Polymers

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tetrabenzylthiuram disulfide** (TBzTD) is a versatile secondary accelerator and sulfur donor utilized in the vulcanization of various elastomers, including Ethylene Propylene Diene Monomer (EPDM) rubber.[1][2] EPDM is a specialty polymer known for its excellent resistance to heat, ozone, and weathering, making it suitable for a wide range of applications, particularly in the automotive and construction industries. The use of TBzTD in EPDM formulations offers several advantages, primarily as a non-nitrosamine generating accelerator, addressing health and safety concerns associated with conventional thiurams like TMTD.[3][4][5] This document provides detailed application notes, experimental protocols, and data on the use of TBzTD in EPDM.

## **Key Advantages of TBzTD in EPDM Vulcanization**

- Non-Nitrosamine Formation: TBzTD is recognized as a safer alternative to traditional thiuram accelerators because it does not produce carcinogenic nitrosamines during the vulcanization process.[3][4][5]
- Accelerator and Sulfur Donor: It can function as both a primary or secondary accelerator and as a sulfur donor in sulfur-cured EPDM compounds.[1][2][4]



- Booster for Other Accelerators: TBzTD acts as an effective booster when used in combination with other accelerators in EPDM formulations.[1][2]
- Processing Safety: Compared to accelerators like TMTD, TBzTD offers longer scorch times,
   which provides a greater margin of safety during processing.[3][4]

# Data Presentation: Cure Characteristics and Mechanical Properties

The following table summarizes the typical effects of incorporating TBzTD into an EPDM compound compared to a conventional sulfur vulcanization system without a thiuram accelerator. The data is representative and compiled from various sources on rubber compounding.



Property	Control EPDM Formulation (without TBzTD)	EPDM Formulation with TBzTD	Test Method
Cure Characteristics (Oscillating Disc Rheometer @ 160°C)	ASTM D5289		
Minimum Torque (ML), dNm	1.5 - 2.5	1.7 - 2.8	_
Maximum Torque (MH), dNm	10.0 - 12.0	11.0 - 14.0	
Scorch Time (ts2), min	3.0 - 4.0	3.5 - 5.0	_
Optimum Cure Time (t90), min	12.0 - 15.0	10.0 - 13.0	
Mechanical Properties (Cured at 160°C for t90)			_
Hardness, Shore A	60 - 65	62 - 68	ASTM D2240
Tensile Strength, MPa	12.0 - 15.0	13.0 - 17.0	ASTM D412
Elongation at Break, %	400 - 500	350 - 450	ASTM D412
Modulus at 100% Elongation, MPa	2.0 - 3.0	2.5 - 3.5	ASTM D412

## **Experimental Protocols**

The following protocols are based on ASTM D3568, a standard for the evaluation of EPDM rubbers.[1][6]

## **Materials and Formulation**

A typical experimental formulation to evaluate the effect of TBzTD in EPDM is provided below (in parts per hundred of rubber - phr):



Component	phr	Function	
EPDM (e.g., Keltan 6950)	100	Base Polymer	
Carbon Black (N550)	80	Reinforcing Filler	
Paraffinic Oil	40	Processing Aid	
Zinc Oxide	5	Activator	
Stearic Acid	1	Activator	
Sulfur	1.5	Curing Agent	
TBBS (N-tert-butyl-2- benzothiazolesulfenamide)	1.0	Primary Accelerator	
TBzTD	1.5	Secondary Accelerator/Booster	

A control compound should be prepared with an adjusted primary accelerator level and without TBzTD for comparison.

### **Compounding Procedure**

The compounding can be performed on a two-roll mill or in an internal mixer. The following is a typical two-roll mill procedure:

- Mastication: Soften the EPDM on the mill for 2-3 minutes.
- Incorporation of Fillers and Activators: Add zinc oxide, stearic acid, and carbon black gradually. Ensure complete dispersion between each addition.
- Addition of Processing Oil: Add the paraffinic oil slowly to aid in the dispersion of the filler.
- Final Mixing: Cut and blend the compound on the mill for 5-10 minutes to ensure homogeneity.
- Addition of Curatives: Add the sulfur and accelerators (TBBS and TBzTD) at a lower mill temperature to prevent scorching. Mix for a final 3-5 minutes.



 Sheeting Out: Sheet the compound from the mill and allow it to cool for at least 24 hours before testing.

## **Curing and Testing**

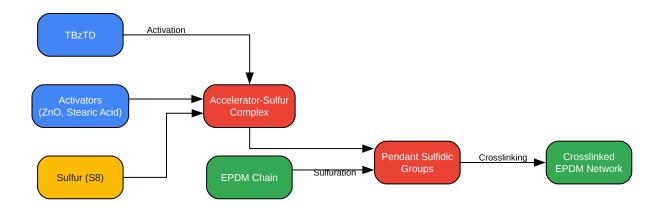
- Cure Characteristics: Determine the cure characteristics (ML, MH, ts2, t90) using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C) according to ASTM D5289.
- Vulcanization: Cure test sheets in a compression molding press at the selected temperature for the predetermined optimum cure time (t90).
- Mechanical Properties Testing:
  - Hardness: Measure the Shore A hardness of the cured samples using a durometer as per ASTM D2240.
  - Tensile Properties: Die-cut dumbbell-shaped specimens from the cured sheets and measure the tensile strength, elongation at break, and modulus using a universal testing machine according to ASTM D412.

#### **Visualizations**

## **Vulcanization Signaling Pathway**

The following diagram illustrates the simplified chemical pathway of sulfur vulcanization of EPDM accelerated by a thiuram disulfide like TBzTD.





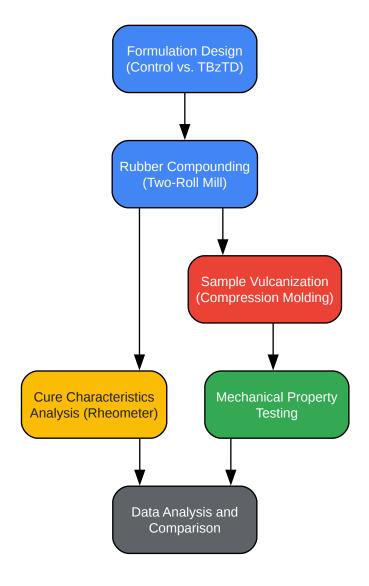
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Caption: Simplified pathway of TBzTD-accelerated sulfur vulcanization of EPDM.

## **Experimental Workflow**

This diagram outlines the logical flow of an experiment designed to evaluate the performance of TBzTD in an EPDM formulation.





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Caption: Experimental workflow for evaluating TBzTD in EPDM compounds.

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